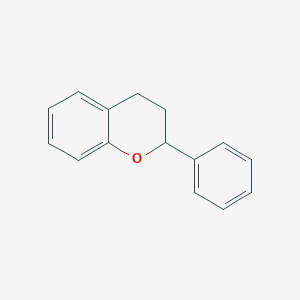
Flavan
Vue d'ensemble
Description
Flavan is a type of flavonoid, a class of compounds known for their antioxidant and anti-inflammatory properties . Flavans are benzopyran derivatives that use the 2-phenyl-3,4-dihydro-2H-chromene skeleton . They are found in various plants and include the this compound-3-ols, this compound-4-ols, and this compound-3,4-diols .
Synthesis Analysis
This compound-3-ols are synthesized from phenylalanine and malonyl-CoA . The formation, bioavailability, and pharmacokinetics of this compound-3-ols are discussed in various studies, taking into account in vitro and animal studies . A novel one-pot synthesis of flavones has been reported, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .Molecular Structure Analysis
Flavanols are characterized by the absence of a double bond between C-2 and C-3 and the absence of a carbonyl group on the C ring (C-4), while featuring a hydroxyl group(s) on C-3 or C-4 . The structure of (+)-catechin, which belongs to the family of the this compound-3-ols, has been studied in detail .Chemical Reactions Analysis
Flavonoids, including this compound-3-ols, have been found to exhibit various chemical reactions. For instance, phenol oxidation leads to the formation of a thermodynamically unstable phenoxy radical that coexists in three resonant forms, being immediately stabilized by hydrolysis, resulting in the formation of two electroactive oxidation products: ortho-quinone and para-quinone .Physical And Chemical Properties Analysis
This compound-3-ols are widely distributed in higher plants, such as grapes, located in the skins and seeds . They are responsible for specific sensory properties such as astringency and bitterness, acting on the stability of the wine color, and taking part in the antioxidant compounds .Applications De Recherche Scientifique
Propriétés antioxydantes
Les flavanols, une classe courante de métabolites secondaires des plantes, présentent des propriétés bénéfiques pour la santé en agissant comme antioxydants . Ils contribuent à neutraliser les radicaux libres nocifs dans l'organisme, empêchant ainsi les dommages cellulaires .
Potentiel anticancéreux
Les flavanols ont montré un potentiel en tant qu'anticancéreux . Ils ont été étudiés in vitro dans différentes lignées de cellules cancéreuses, soulignant leur potentiel en tant que nouveaux agents chimiothérapeutiques .
Effets cardioprotecteurs
Les flavanols sont connus pour leurs propriétés cardioprotectrices . Ils contribuent au maintien de la santé cardiaque en réduisant le risque de maladies cardiovasculaires .
Activités antimicrobiennes et antivirales
Les flavanols présentent des activités antimicrobiennes et antivirales . Ils peuvent inhiber la croissance de certaines bactéries et de certains virus, contribuant ainsi aux mécanismes de défense de l'organisme .
Agents neuroprotecteurs
Les flavanols agissent comme agents neuroprotecteurs . Ils contribuent à protéger les neurones des dommages, contribuant ainsi au maintien de la santé du cerveau
Mécanisme D'action
Target of Action
Flavan, also known as 2-Phenylchroman, is a type of flavonoid, a class of plant polyphenols. Flavonoids target multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . They are also involved in endocrine system pathways, such as progesterone-mediated oocyte maturation, GnRH signaling, oxytocin signaling, and thyroid hormone signaling pathways .
Mode of Action
This compound interacts with its targets to exert various biological effects. One of the key mechanisms of action of dietary flavonoids, including this compound, is their ability to inhibit oxidative stress and related downstream responses, including inflammatory diseases . They exhibit anti-inflammatory and anticancer activities and enhance the immune system .
Biochemical Pathways
This compound is synthesized from phenylalanine and malonyl-CoA via the phenylpropanoid pathway, the shikimate pathway, and the flavonoid pathway . Flavonoids, including this compound, significantly regulate multiple human disease-related pathways, including those related to cancers, neuro-disease, diabetes, and infectious diseases .
Pharmacokinetics
The bioavailability of flavanols, a class of flavonoids that includes this compound, can be influenced by multiple factors, including food processing, cooking, digestion, and biotransformation . Most procyanidins, a type of flavanol, are degraded into monomer or dimer units prior to absorption .
Result of Action
The consumption of flavonoid-rich foods and nutriceuticals, including those containing this compound, is associated with a wide range of health benefits. These include increased lifespan, decreased cardiovascular problems, and low rates of metabolic diseases . Flavanols like this compound have been found to have potent antioxidant activities, scavenging free radicals both in vitro and in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, flavanols in foods can readily undergo chemical transformations such as epimerization, oxidation, polymerization, and cleavage during food processing . Despite these transformations, flavanols still retain their beneficial health effects.
Safety and Hazards
Orientations Futures
The current evidence base highlights the distribution of available data which both support the development of a future systematic review and identified the research need for future long-term RCTs . The development and application of flavonoid-based drugs could be a promising approach for antibiotic-resistant infections .
Propriétés
IUPAC Name |
2-phenyl-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLIPNRNLBQTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870558 | |
| Record name | 2-Phenyl-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
494-12-2 | |
| Record name | Flavan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2-phenyl-2H-1-benzopyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2-phenyl-2H-1-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of flavan?
A1: The molecular formula of this compound is C15H14O, and its molecular weight is 210.27 g/mol.
Q2: Is there any spectroscopic data available for this compound and its derivatives?
A2: Yes, numerous studies have utilized spectroscopic techniques to characterize this compound and its derivatives. For instance, mass spectrometry has been extensively employed to analyze the fragmentation patterns of this compound-3-ols, this compound-3,4-diols, and 3-hydroxyflavanones. [] Nuclear magnetic resonance (NMR) spectroscopy has proven invaluable in determining the stereochemistry and conformations of various this compound derivatives, such as cis- and trans-3-methoxyflavanones. [] Additionally, UV-visible (UV-VIS) spectroscopy, in conjunction with titration experiments, has provided insights into the interactions between flavonols (a class of flavans) and biomolecules like DNA and histone proteins. []
Q3: How do structural modifications of this compound affect its biological activity?
A3: Research suggests that the presence and position of substituents on the this compound skeleton significantly influence its biological activity. For example, the presence of methoxy groups, particularly at positions 5 and 7, can significantly enhance the reactivity of this compound-4-ols in epimerization reactions. [] Additionally, the degree of polymerization in this compound-3-ols plays a crucial role in their antiproliferative effects on oesophageal adenocarcinoma cells, with oligomers and polymers exhibiting greater activity than monomers or dimers. [] These findings highlight the importance of considering specific structural features when investigating the biological activities of this compound derivatives.
Q4: What are the in vitro effects of this compound-3-ols on platelet and leukocyte function?
A4: In vitro studies have demonstrated that this compound-3-ols, such as (-)-epicatechin and (+)-catechin, can inhibit platelet aggregation, platelet-monocyte conjugate formation, and platelet-neutrophil conjugate formation. [] These compounds also exhibit inhibitory effects on platelet and leukocyte activation markers like CD62P and CD11b. Notably, the inhibitory effects of cocoa flavanols on platelet and leukocyte function are comparable to those observed with aspirin. []
Q5: What evidence suggests that this compound-3-ols may have anti-hypertensive effects?
A5: Studies conducted on spontaneously hypertensive rats (SHR) have shown that this compound-3-ols, including (-)-epicatechin, (+)-catechin, and (-)-catechin, can reduce systolic blood pressure. [] While the anti-hypertensive effects of these compounds were less pronounced than those observed with Captopril, a known anti-hypertensive drug, these findings suggest that this compound-3-ols could contribute to the blood pressure-lowering effects associated with the consumption of cocoa products. []
Q6: How does this compound-3-ol intake affect oesophageal adenocarcinoma cells?
A6: Research has shown that apple-derived this compound-3-ol oligomers and polymers, but not monomers or dimers, can induce a time-dependent reduction in the viability of oesophageal adenocarcinoma cells. [] This reduction is attributed to the induction of caspase-mediated apoptosis and cell cycle arrest in the G0/G1 phase. Furthermore, the magnitude of these effects appears to correlate with the degree of polymerization of the this compound-3-ols, suggesting that larger oligomers and polymers may possess greater anti-cancer potential. []
Q7: How are this compound-3-ols metabolized in the human body?
A7: Following ingestion, this compound-3-ols undergo significant metabolism and conjugation, primarily in the small intestine and colon. [, ] In the small intestine, they are primarily converted into glucuronide conjugates, which are more polar and readily excreted in urine. [] Additionally, O-methylation can occur, leading to the formation of metabolites with reduced antioxidant potential. [] In the colon, the resident microbiota further degrades this compound-3-ols into smaller phenolic acids, some of which are absorbed into the bloodstream and eventually excreted in urine. [] These metabolic transformations significantly influence the bioavailability and bioactivity of this compound-3-ols in vivo.
Q8: What is the role of paraoxonase (PON) in this compound-3-ol metabolism?
A8: Research suggests that human paraoxonase (PON) enzymes play a role in the metabolic pathway of this compound-3-ols. [] Specifically, PON1 and PON3 isoforms can catalyze the conversion of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone (γVL) into 5-(3',4'-dihydroxyphenyl)-γ-valeric acid (γVA), both of which are metabolites of this compound-3-ols. [] This finding challenges the previous assumption that the levels of γVL and γVA metabolites in humans are solely determined by the gut microbiome.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

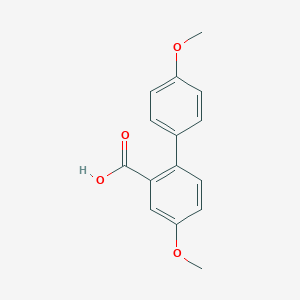
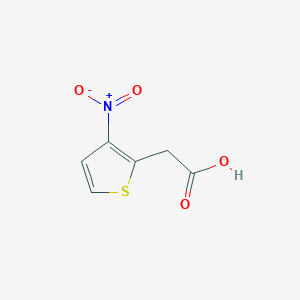
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)


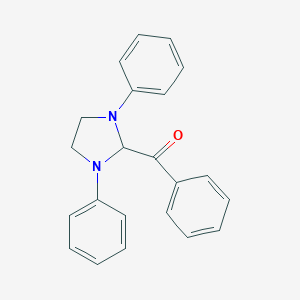
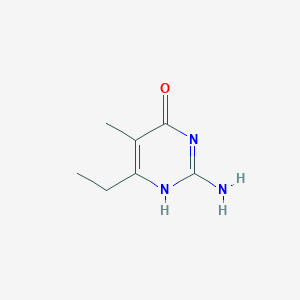

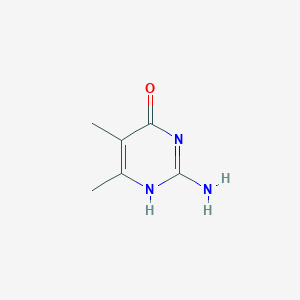
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)

![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
